2,2,2-Trifluoro-N'-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide typically involves the reaction of trifluoroacetimidoyl chloride with hydrazine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form trifluoroacetic acid derivatives.
Reduction: Reduction reactions can yield various hydrazine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include trifluoroacetic acid derivatives, hydrazine derivatives, and various substituted trifluoromethyl compounds .
Scientific Research Applications
2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide involves its interaction with molecular targets through the trifluoromethyl groups. These groups enhance the compound’s ability to form stable complexes with enzymes and other proteins, thereby affecting their activity. The pathways involved include inhibition of specific enzymes and modulation of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoromethyl groups, used as a solvent and reagent in organic synthesis.
2,2,2-Trifluoroacetophenone: Another fluorinated compound used in the synthesis of fluorinated polymers and as an organocatalyst.
2,2,2-Trifluorodiazoethane: A reagent for the rapid synthesis of trifluoromethyl-substituted organic molecules.
Uniqueness
2,2,2-Trifluoro-N’-(2,2,2-trifluoroethanimidoyl)ethanimidohydrazide is unique due to its dual trifluoromethyl groups, which provide enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise chemical reactions .
Properties
CAS No. |
4314-26-5 |
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Molecular Formula |
C4H4F6N4 |
Molecular Weight |
222.09 g/mol |
IUPAC Name |
N'-[(Z)-(1-amino-2,2,2-trifluoroethylidene)amino]-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C4H4F6N4/c5-3(6,7)1(11)13-14-2(12)4(8,9)10/h(H2,11,13)(H2,12,14) |
InChI Key |
MLFPPBBRUBCZBY-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N\N=C(/N)\C(F)(F)F)(\N)/C(F)(F)F |
Canonical SMILES |
C(=NN=C(C(F)(F)F)N)(C(F)(F)F)N |
Origin of Product |
United States |
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